molecular formula C9H16N2 B1414691 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine CAS No. 919836-45-6

1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine

Cat. No.: B1414691
CAS No.: 919836-45-6
M. Wt: 152.24 g/mol
InChI Key: HUOBAQJEADYYMG-UHFFFAOYSA-N
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Description

1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine is a chemical compound with the molecular formula C9H16N2 and a molecular weight of 152.24 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and features a prop-2-yn-1-yl group attached to the nitrogen atom

Biochemical Analysis

Biochemical Properties

1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a cholinesterase and monoamine oxidase dual inhibitor . These interactions are crucial for understanding its potential therapeutic applications and biochemical significance.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can inhibit cholinesterase and monoamine oxidase, which are essential enzymes in neurotransmitter regulation . This inhibition can lead to changes in neurotransmitter levels, affecting cell signaling and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of cholinesterase and monoamine oxidase, inhibiting their activity . This inhibition prevents the breakdown of neurotransmitters, leading to increased levels of these molecules in the synaptic cleft. Additionally, it may influence gene expression by modulating transcription factors and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of cholinesterase and monoamine oxidase, affecting cellular processes and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit cholinesterase and monoamine oxidase without causing significant adverse effects . At high doses, it may lead to toxicity and adverse effects, such as neurotoxicity and behavioral changes. Understanding the dosage effects is crucial for determining its therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . These interactions can influence metabolic flux and metabolite levels, affecting its overall pharmacokinetics and pharmacodynamics. Understanding its metabolic pathways is essential for optimizing its therapeutic use and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. It interacts with transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence its localization and accumulation in specific tissues, affecting its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

The synthesis of 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine typically involves the reaction of piperidine derivatives with propargyl bromide under basic conditions. One common method includes the following steps:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogen gas with metal catalysts, and nucleophiles such as alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine has several scientific research applications:

Comparison with Similar Compounds

1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

1-methyl-N-prop-2-ynylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-3-6-10-9-4-7-11(2)8-5-9/h1,9-10H,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOBAQJEADYYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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